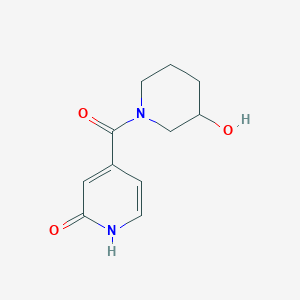

4-(3-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one

Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of 4-(3-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one encompasses a complex arrangement of functional groups and ring systems that require careful structural analysis. The compound possesses a molecular formula that can be deduced from its constituent parts: a pyridin-2(1H)-one core substituted at the 4-position with a carbonyl group linked to 3-hydroxypiperidine. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name reflects the hierarchical organization of the molecular framework, with the pyridinone serving as the parent structure and the hydroxypiperidine carbonyl moiety functioning as a substituent. The numbering system begins with the lactam nitrogen of the pyridinone ring, proceeding around the aromatic system to identify the 4-position where the carbonyl substitution occurs.

The structural complexity of this compound becomes apparent when examining the connectivity patterns between the ring systems. The carbonyl carbon serves as a crucial bridging element, forming a covalent bond with the nitrogen atom of the piperidine ring while maintaining its attachment to the pyridinone core. This arrangement creates an amide functional group that significantly influences the overall molecular geometry and electronic properties. The hydroxyl group positioned at the 3-position of the piperidine ring introduces additional complexity through its potential for hydrogen bonding interactions, both intramolecularly and with external species.

The three-dimensional architecture of the molecule requires consideration of multiple conformational possibilities arising from rotation around single bonds and ring puckering effects. The piperidine ring adopts chair conformations similar to cyclohexane, but with the important distinction that the nitrogen atom introduces asymmetry into the system. The presence of the hydroxyl substituent at the 3-position creates additional conformational considerations, as this group can occupy either axial or equatorial positions depending on the specific chair form adopted by the ring. Computational studies of related hydroxypiperidine systems have demonstrated that conformational preferences can be significantly influenced by solvent effects and intramolecular hydrogen bonding patterns.

| Structural Feature | Characteristic | Impact on Molecular Properties |

|---|---|---|

| Pyridinone Core | Six-membered aromatic lactam | Electronic delocalization, tautomeric potential |

| Piperidine Ring | Six-membered saturated heterocycle | Conformational flexibility, basicity |

| Carbonyl Linkage | Amide functional group | Planarity constraint, hydrogen bonding capacity |

| Hydroxyl Substituent | Polar functional group | Hydrophilicity, additional hydrogen bonding |

Properties

IUPAC Name |

4-(3-hydroxypiperidine-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-9-2-1-5-13(7-9)11(16)8-3-4-12-10(15)6-8/h3-4,6,9,14H,1-2,5,7H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGONAQBWBQPNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(3-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one, a compound with the CAS number 1155000-65-9, is a derivative of piperidine and pyridinone that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2, with a molecular weight of 222.24 g/mol. Its structure features a piperidine ring connected to a pyridinone moiety, which is crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter transporters and enzymes. The following sections summarize key findings related to the biological activity of this compound.

Neurotransmitter Interaction

Recent studies have highlighted the affinity of piperidine derivatives for neurotransmitter transporters. For instance, compounds similar to this compound have shown significant binding affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) . This suggests potential applications in treating neuropsychiatric disorders such as depression and anxiety.

Enzyme Inhibition

Piperidine derivatives are also known for their inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The compound's structural features may facilitate interactions that inhibit MAO-A and MAO-B, potentially leading to increased levels of serotonin and dopamine in the brain .

Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

- Antidepressant Effects : By inhibiting MAO and modulating neurotransmitter levels, this compound could serve as a candidate for antidepressant development.

- Anticancer Activity : Some studies suggest that piperidine derivatives may exhibit cytotoxic effects against various cancer cell lines, promoting apoptosis .

- Antiviral Properties : Emerging research indicates potential antiviral activity against pathogens like SARS-CoV2, making it a candidate for further investigation in antiviral drug development .

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of several piperidine derivatives in animal models. The results indicated that compounds with structural similarities to this compound significantly reduced depressive behaviors in rodents, correlating with increased levels of serotonin and norepinephrine .

Case Study 2: Cancer Cell Cytotoxicity

In vitro experiments assessed the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results demonstrated that certain derivatives induced apoptosis more effectively than standard chemotherapeutic agents like bleomycin . This suggests that this compound may have similar anticancer properties.

Research Findings Summary

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyridinone compounds exhibit antimicrobial properties. Studies have indicated that 4-(3-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

A study published in the Journal of Medicinal Chemistry evaluated several pyridinone derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential as lead compounds for antibiotic development .

Anticancer Properties

Pyridinone derivatives have been investigated for their anticancer effects. The ability of this compound to inhibit cancer cell proliferation has been documented.

Case Study:

In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the modulation of apoptotic pathways, highlighting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have garnered attention, particularly in the context of neurodegenerative diseases.

Case Study:

Research published in Neuroscience Letters reported that this compound exhibited protective effects against oxidative stress-induced neuronal damage in cultured neurons. This suggests its potential utility in treating conditions such as Alzheimer's disease .

Data Tables

| Application Area | Biological Activity | Reference |

|---|---|---|

| Antimicrobial | Active against S. aureus | |

| Anticancer | Induces apoptosis | |

| Neuroprotective | Protects against oxidative stress |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-(3-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one with key analogs, focusing on structural features, synthesis, and biological activities:

Key Structural and Functional Differences:

Substituent Effects on Bioactivity: The 3-hydroxypiperidine group in the target compound contrasts with methylsulfonyl piperidine () and piperazine ().

Synthetic Accessibility :

- The carbonyl linker in the target compound may require specialized coupling reagents (e.g., carbodiimides) or carbonylative cross-coupling, unlike Suzuki or Buchwald-Hartwig reactions used for aryl- or amine-linked analogs .

Pharmacokinetic Implications: The hydroxyl group in 3-hydroxypiperidine could improve aqueous solubility and blood-brain barrier penetration relative to non-polar analogs like 4-(methylsulfonyl)pyridin-2(1H)-one (), making it suitable for CNS targets .

Preparation Methods

Chemoenzymatic and Cyclization Approaches

Epoxide Ring-Opening and Cyclization : Starting from O-protected methyl mandelate, a sequence involving Sharpless epoxidation followed by intramolecular nucleophilic displacement (via Staudinger reduction and PPh3-mediated cyclization) yields the 3-hydroxypiperidine ring in moderate yields (~38%). This method allows stereoselective formation of the piperidine ring with the hydroxyl group positioned at C-3.

Conjugate Addition and Nucleophilic Substitution : Another approach involves conjugate addition of γ-amino alcohols to alkynones, followed by bromination and intramolecular nucleophilic displacement to form cyclic enamines, which upon hydrogenation yield cis-3-hydroxypiperidine derivatives.

Dieckmann Cyclization and Functional Group Manipulation

Starting from pyrrolidin-2-one, N-alkylation with ethyl bromoacetate followed by exhaustive hydrolysis and esterification leads to diester intermediates. Treatment with Boc anhydride and subsequent Dieckmann cyclization under aprotic conditions (potassium tert-butoxide in dry toluene) produces 3-keto-2-carboxylate piperidine derivatives, which can be further manipulated to introduce the hydroxyl group at C-3.

The Dieckmann cyclization yields kinetic and thermodynamic products (3-keto and 4-keto carboxylates), which are separable by chromatography, allowing selective access to the desired intermediates.

Preparation of the Pyridin-2(1H)-one Moiety

The pyridin-2-one ring system is commonly prepared via cyclization reactions of suitable precursors:

Cyclization of aryl ketone anilides with diethyl malonate affords 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridin-2,5-diones, which upon ring-opening reactions yield 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones.

These intermediates can be further functionalized by reaction with hydroxylamine hydrochloride and alkyl halides to introduce various substituents at the 3-position, demonstrating the versatility of the pyridin-2-one core.

Summary Table of Key Preparation Steps and Yields

Detailed Research Findings and Observations

The stereochemistry of the 3-hydroxypiperidine ring is crucial for biological activity and is controlled by the choice of synthetic route and conditions, such as the use of chiral auxiliaries or enzymatic steps.

The Dieckmann cyclization provides a versatile platform for accessing both kinetic and thermodynamic isomers, allowing selective synthesis of intermediates suited for further functionalization.

The pyridin-2-one ring system synthesis via cyclization and ring-opening reactions is well-established, with modifications at the 3- and 4-positions achievable through subsequent substitution reactions.

The coupling step to form the amide linkage is typically straightforward but requires careful control of reaction conditions to avoid side reactions, especially given the presence of hydroxyl groups that may require protection.

Q & A

Q. What are the common synthetic routes for 4-(3-hydroxypiperidine-1-carbonyl)pyridin-2(1H)-one?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Condensation reactions between piperidine derivatives and activated pyridinone intermediates (e.g., carbonyl chloride derivatives).

- N-Alkylation steps, as described in General Procedure E (), using organohalides and bases like K₂CO₃ in polar aprotic solvents (e.g., DMF).

- Purification via flash column chromatography or recrystallization to achieve >95% purity.

Key Considerations:

- Low solubility of intermediates may require co-solvents (e.g., DMSO/water mixtures) .

- Reaction optimization (temperature, stoichiometry) is critical to minimize side products like hydrolyzed byproducts .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperidine coupling | DMF, K₂CO₃, 60°C | 64% | |

| Cyclization | Acetonitrile, reflux, 12h | 67% | |

| Purification | Flash chromatography (EtOAc/Hexane) | 95% |

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry of the hydroxypiperidine and pyridinone moieties (e.g., δ ~165 ppm for carbonyl groups) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peaks with <2 ppm error) .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹ for hydroxyl groups) .

Q. How can researchers address low solubility of this compound in preclinical studies?

Methodological Answer:

- Formulation Strategies: Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance aqueous solubility .

- Structural Modification: Introduce polar substituents (e.g., nitro or amine groups) at the C-3 or C-4 positions, as seen in second-generation pyridinone hybrids .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Validation: Assess solubility via shake-flask method (USP guidelines) and monitor plasma pharmacokinetics in rodent models .

Q. What computational strategies predict binding affinity to therapeutic targets like DPP-4 or HIV reverse transcriptase?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with DPP-4’s catalytic site (Ser630, His740) or HIV RT’s allosteric pocket .

- Molecular Dynamics (MD) Simulations: Evaluate stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding free energy, prioritizing compounds with ΔG < -8 kcal/mol .

Case Study: Pyridinone-UC781 derivatives showed improved binding to mutant HIV RT strains (K103N, Y181C) via hydrophobic and π-π stacking interactions .

Q. How to resolve contradictions in reported biochemical effects (e.g., DPP-4 inhibition vs. anti-inflammatory activity)?

Methodological Answer:

- Mechanistic Profiling: Use orthogonal assays (e.g., enzymatic DPP-4 inhibition assays vs. cytokine release assays in macrophages) to isolate primary vs. off-target effects .

- Gene Knockdown Models: CRISPR/Cas9-mediated DPP-4 knockout in cell lines can confirm target specificity of observed anti-inflammatory effects .

- Dose-Response Analysis: Compare IC₅₀ values for DPP-4 inhibition (nM range) with anti-inflammatory EC₅₀ (µM range) to assess therapeutic relevance .

Example: In murine models, DPP-4 inhibitors showed glucose-lowering effects at 10 mg/kg but required higher doses (50 mg/kg) for significant TNF-α suppression .

Q. What in vivo models are suitable for evaluating neuroprotective or metabolic effects?

Methodological Answer:

- Metabolic Studies: Use diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats to assess glucose tolerance (oral GTT) and insulin sensitivity (hyperinsulinemic-euglycemic clamp) .

- Neuroprotection Models: Employ middle cerebral artery occlusion (MCAO) in rodents to evaluate reduction in infarct volume via MRI and behavioral tests (e.g., rotarod) .

Data Interpretation:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Ensure brain penetration (measured by LC-MS/MS) aligns with efficacy in neurological models .

- Biomarker Analysis: Quantify plasma GLP-1 (for DPP-4 inhibition) or CSF BDNF (for neuroprotection) to validate mechanisms .

Q. Table 2: Key Biochemical Targets and Assays

| Target | Assay Type | Reference |

|---|---|---|

| DPP-4 Inhibition | Fluorogenic substrate (H-Gly-Pro-AMC) | |

| Anti-inflammatory | LPS-induced IL-6/TNF-α in RAW264.7 cells | |

| Antioxidant Activity | DCFH-DA assay for ROS reduction |

Q. How to design SAR studies for optimizing potency against resistant HIV strains?

Methodological Answer:

- Scaffold Hybridization: Combine pyridinone cores with pharmacophores from known NNRTIs (e.g., diarylpyrimidines) to enhance resistance profiles .

- Position-Specific Modifications: Introduce bulky substituents at C-4 (e.g., trifluoromethyl) to sterically block mutant RT (e.g., K103N) .

- Mutant Panel Screening: Test compounds against recombinant HIV RT variants (Y181C, L100I) to identify broad-spectrum inhibitors .

Validation: Crystallize compound-RT complexes to confirm binding mode adjustments (e.g., PDB ID 6NU3 for pyridinone derivatives) .

Q. What analytical methods quantify metabolic stability in hepatic microsomes?

Methodological Answer:

- LC-MS/MS-Based Assays: Incubate compound with human liver microsomes (HLM) and NADPH, monitoring parent compound depletion over 60 minutes .

- CYP Enzyme Profiling: Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

- Data Analysis: Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) and extrapolate hepatic clearance using the well-stirred model .

Q. Table 3: Metabolic Stability Parameters

| Parameter | Value (Example) | Reference |

|---|---|---|

| Cl₍ᵢₙₜ₎ (µL/min/mg) | 15.2 ± 2.1 | |

| t₁/₂ (min) | 45.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.